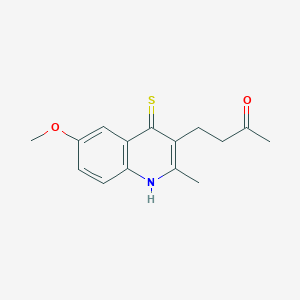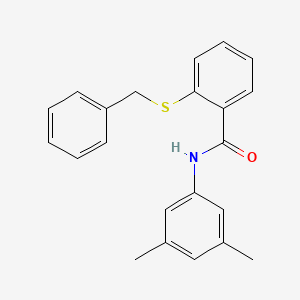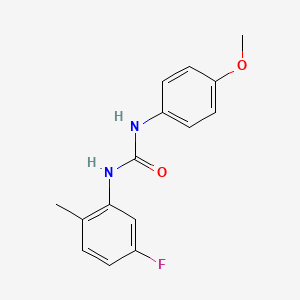
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone, also known as BMQM, is a synthetic quinoline derivative that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone is not fully understood, but studies have suggested that it may act through various pathways such as the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of cellular signaling pathways. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone and its potential applications in scientific research. Possible future directions include the development of new this compound derivatives with improved efficacy and the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone can be synthesized through a multistep process involving the reaction of 3-methyl-2-butanone and 2-chloro-3-methoxy-6-methylquinoline in the presence of a thiol reagent. The resulting product can then be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has been studied for its potential applications in scientific research, particularly in the areas of cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(6-methoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(17)4-6-12-10(2)16-14-7-5-11(18-3)8-13(14)15(12)19/h5,7-8H,4,6H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXVUZQHGJLRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)


![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)



